molecular formula C18H18N6O B2817947 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034302-79-7

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2817947
CAS No.: 2034302-79-7
M. Wt: 334.383
InChI Key: RAUPHUMVRDQQPY-UHFFFAOYSA-N
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Description

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, although not directly mentioned, relates closely to the research area involving the synthesis and characterization of pyrazole derivatives. For example, Cao et al. (2010) synthesized and characterized a similar compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, revealing its crystal structure through X-ray diffraction, providing insights into its molecular framework and potential for further chemical manipulation (Cao, Dong, Shen, & Dong, 2010).

Antimicrobial Activity

Research on pyrazole derivatives, including molecules with structural similarities to this compound, has shown significant antimicrobial properties. Kumar et al. (2012) synthesized a series of pyrazol-4-yl)methanones, demonstrating good antimicrobial activity comparable to standard drugs, highlighting the potential of such compounds in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Anticancer Properties

The anticancer potential of pyrazole derivatives is another critical area of research. Bakr and Mehany (2016) investigated the antiproliferative activity of a pyrazolo[3,4-d]pyrimidine derivative against various cancer cell lines, demonstrating significant cytotoxic activity. This research underscores the therapeutic potential of pyrazole derivatives in cancer treatment, suggesting that similar compounds like this compound may offer promising anticancer properties (Bakr & Mehany, 2016).

Novel Structural Insights and Isomorphism

Research by Swamy et al. (2013) on isomorphous structures related to pyrazole derivatives provides valuable insights into the chlorine-methyl exchange rule, enhancing understanding of molecular symmetry and disorder. Such studies contribute to the broader knowledge of chemical properties and potential applications of pyrazole compounds (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c1-23-16(10-15(22-23)13-6-3-2-4-7-13)17(25)24-11-14(12-24)21-18-19-8-5-9-20-18/h2-10,14H,11-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUPHUMVRDQQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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